molecular formula C7H9IO2 B3249949 rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one CAS No. 19914-92-2

rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Cat. No.: B3249949
CAS No.: 19914-92-2
M. Wt: 252.05 g/mol
InChI Key: ALVFLEWPYOOJPZ-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is a bicyclic lactone featuring a bridged tetrahydrofuran core with an iodine substituent at the 4-position. This compound is of significant interest in synthetic organic chemistry due to its utility as a building block for pharmaceuticals, such as Edoxaban, a direct oral anticoagulant . Its synthesis involves iodolactonization reactions, where iodine is introduced regioselectively during cyclization of precursor alkenoic acids. The "rel" designation indicates a racemic or non-resolved stereochemistry, distinguishing it from enantiomerically pure derivatives.

Properties

IUPAC Name

(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVFLEWPYOOJPZ-HSUXUTPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1C(=O)O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2C[C@@H]1C(=O)O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one typically involves the iodination of a precursor compound, such as 6-oxabicyclo[3.2.1]octan-7-one. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodo group in rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include azides, nitriles, or thioethers.

    Oxidation Products: Oxidation can yield iodo derivatives with higher oxidation states.

    Reduction Products: Reduction typically results in the formation of hydroiodides or deiodinated compounds.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various surfaces or carriers, facilitating the study of biological processes.

    Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes in medical research.

Industry:

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one exerts its effects depends on the specific application. In bioconjugation, the iodo group facilitates the formation of stable covalent bonds with nucleophilic sites on biomolecules. In radiolabeling, the iodine atom allows for the tracking and imaging of biological processes through radioactive decay .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
  • Key Differences : This enantiomer shares the same bicyclic framework and iodine substituent but differs in stereochemistry (1S,4S,5S vs. 1R,4R,5R).
  • Synthesis: Prepared via enantioselective iodolactonization using 0.5 equivalents of N-iodosuccinimide (NIS) and BINOL-derived bifunctional catalysts, yielding 43% with 78:22 enantiomeric ratio (er) .
  • Applications : Used in asymmetric synthesis to access chiral intermediates.
(1S,4R,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
  • Key Differences : Bromine replaces iodine at the 4-position, reducing steric bulk and polarizability.
  • Molecular Data : C₇H₉BrO₂, MW 205.051 .

Methyl-Substituted Derivatives

rel-(1R,4R,5R)-4-Bromo-4-methyl-6-oxabicyclo[3.2.1]octane
  • Key Differences : Incorporates a methyl group at the 4-position alongside bromine, increasing steric hindrance.
  • Synthesis : Photochemical reaction of 3-[(1-methylcyclohex-1-en-4-yl)-methyl-oxy]-4-methylthiazole-2(3H)-thione yields 50% product .
  • Structural Data : ¹H-NMR shows distinct methyl signals at δ 1.77 ppm, and ¹³C-NMR confirms quaternary carbon shifts due to methyl substitution .

Complex Substituent Analogs

(1R,2R,5R)-5-Isopropyl-2-methyl-2-(phenylethynyl)-6-oxabicyclo[3.2.1]octan-7-one
  • Key Differences : Features isopropyl, methyl, and phenylethynyl groups, drastically altering electronic and steric properties.
  • Synthesis : Synthesized via photoredox/nickel dual catalysis (47% yield), highlighting its compatibility with transition metal-mediated reactions .
  • Applications: Potential use in natural product synthesis due to its rigid, functionalized scaffold.

Azabicyclo Analogs

(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
  • Key Differences : Nitrogen replaces the oxygen in the bicyclic framework, creating an azabicyclo system with a hydroxy group.
  • Properties: Molecular formula C₈H₁₃NO₂ (MW 155.19), with increased hydrogen-bonding capacity due to the hydroxy group .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Yield Key Properties
rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[...]-7-one I at C4 C₇H₉IO₂ 276.05 Iodolactonization N/A Bridged lactone, racemic
(1S,4S,5S)-4-Iodo-6-oxabicyclo[...]-7-one I at C4 (enantiomer) C₇H₉IO₂ 276.05 BINOL-catalyzed iodolactonization 43% 78:22 er, chiral HPLC separation
(1S,4R,5S)-4-Bromo-6-oxabicyclo[...]-7-one Br at C4 C₇H₉BrO₂ 205.05 Photochemical cyclization N/A Lower MW, reduced reactivity vs. I
rel-(1R,4R,5R)-4-Bromo-4-methyl-6-oxabicyclo Br, Me at C4 C₈H₁₁BrO 205.09 Radical cyclization 50% Methyl enhances steric bulk
(1R,2R,5R)-5-Isopropyl-2-methyl-2-(phenylethynyl)-... Isopropyl, Me, Ph-ethynyl C₁₈H₂₂O₂ 270.37 Photoredox/Ni catalysis 47% Rigid, aromatic-functionalized

Research Findings and Implications

  • Halogen Effects : Iodo derivatives exhibit higher reactivity in cross-coupling reactions compared to bromo analogs, making them preferred for pharmaceutical intermediates .
  • Stereochemical Impact : Enantiomerically pure variants (e.g., (1S,4S,5S)-4-Iodo) are critical for asymmetric synthesis, while racemic forms (rel) simplify synthetic routes .
  • Substituent Diversity : Methyl and aryl groups enhance stability and direct further functionalization, as seen in Edoxaban intermediates .

Biological Activity

rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is a bicyclic compound characterized by its unique structural features, including an iodine substituent and an oxabicyclo framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula: C₇H₉IO₂
  • Molecular Weight: 252.052 g/mol
  • CAS Number: 19914-92-2

The biological activity of this compound is largely attributed to the presence of the iodine atom, which facilitates various interactions with biological molecules:

  • Nucleophilic Substitution: The iodo group can undergo nucleophilic substitution reactions, making it useful in bioconjugation processes where stable covalent bonds are formed with biomolecules.
  • Radiolabeling Applications: The iodine atom allows for tracking and imaging of biological processes through radioactive decay, enhancing its utility in medical diagnostics.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Enzyme Inhibition

Compounds with similar bicyclic structures have been studied for their ability to inhibit various enzymes:

  • Protein Phosphatase Inhibition: Related lactones have demonstrated selective inhibition of protein phosphatases, which are crucial in cellular signaling pathways. The structural characteristics of this compound may allow it to interact effectively with these enzymes .

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

StudyFindings
Antifungal Activity Compounds structurally similar to this compound showed significant antifungal effects against various pathogens .
Enzyme Interaction Lactone derivatives exhibited selective inhibition of protein phosphatases due to their structural attributes; this suggests potential for this compound in therapeutic applications targeting these enzymes .

Comparison with Analogous Compounds

The biological activity of this compound can be contrasted with that of related compounds:

CompoundStructureBiological Activity
rel-(1R,4R,5R)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one Bromo instead of iodoDifferent reactivity; potential for similar applications but less effective in radiolabeling due to the absence of iodine.
6-Oxabicyclo[3.2.1]octan-7-one No halogen substituentUsed in the synthesis of cyclic oligoesters; lacks the unique reactivity provided by halogen substitution.

Q & A

Q. Data Comparison :

MethodYield (%)Stereoselectivity (dr)Key Conditions
A729:1 (desired:undesired)ICl, −20°C, DCM
B586:4Epoxide, THF, 0°C

Advanced Consideration : Use computational modeling (DFT) to predict transition-state geometries and optimize stereochemical outcomes. Validate with X-ray crystallography .

How can conflicting NMR data for this compound be resolved across literature sources?

Answer:
Contradictions in 1H^1H and 13C^{13}C NMR chemical shifts often arise from solvent effects, concentration, or impurities. To resolve discrepancies:

Standardize Conditions : Replicate spectra in deuterated solvents (e.g., CDCl3_3) at identical concentrations.

Advanced Techniques : Employ 1H^{1}H-13C^{13}C HSQC/HMBC for unambiguous assignment of coupling patterns and stereochemical confirmation.

Cross-Validation : Compare with structurally analogous compounds (e.g., 6-oxabicyclo[3.2.1]octane derivatives) to identify consistent trends .

Example : A reported δH_H of 4.21 ppm (H-4) in DMSO-d6_6 shifts to 4.15 ppm in CDCl3_3 due to hydrogen-bonding interactions.

What strategies are recommended for analyzing the reactivity of the iodine substituent in nucleophilic substitution reactions?

Answer:
The C-I bond’s lability makes it prone to substitution. To study reactivity:

  • Kinetic Studies : Monitor reactions (e.g., with NaN3_3) via HPLC or 19F^{19}F NMR (if using fluorinated nucleophiles).
  • Leaving Group Analysis : Compare activation energies (ΔG^‡) with bromo/chloro analogs using Eyring plots.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate SN_N2 pathways, while protic solvents favor elimination .

Advanced Insight : Use single-crystal X-ray diffraction to correlate iodine’s spatial orientation with reactivity.

How can computational chemistry aid in predicting the biological activity of this compound?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with target enzymes (e.g., cytochrome P450). Steps include:

Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level.

Target Selection : Align with proteins in the PDB (e.g., 4DQL for oxidoreductases).

Binding Affinity Analysis : Calculate ΔGbinding_{binding} and validate with in vitro assays .

Data : Predicted IC50_{50} values for enzyme inhibition can guide prioritization of synthetic targets.

What are the challenges in characterizing the thermal stability of this compound, and how can they be mitigated?

Answer:
Thermal decomposition (e.g., HI elimination) complicates DSC/TGA analysis. Mitigation strategies:

  • Controlled Atmosphere : Use inert gas (N2_2) to suppress oxidative degradation.
  • Isothermal Studies : Monitor stability at 25–100°C over 24–72 hours.
  • Complementary Techniques : Pair with FTIR to detect HI release via ν(H-I) at ~2300 cm1^{-1} .

Advanced Approach : Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions.

How should researchers design experiments to investigate the compound’s potential as a chiral building block in asymmetric synthesis?

Answer:

Substrate Scope : Test reactions with diverse nucleophiles (e.g., Grignard reagents, amines).

Chiral Induction : Measure enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis.

Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O) to track oxygen migration during ring-opening .

Example : Coupling with (-)-sparteine as a chiral ligand may enhance ee by 20–30% in alkylation reactions.

What methodologies are critical for resolving discrepancies in reported crystallographic data for this compound?

Answer:

Redetermination : Collect high-resolution (<1.0 Å) X-ray data to refine atomic coordinates.

Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., I···O contacts) across datasets.

Database Cross-Check : Validate against Cambridge Structural Database (CSD) entries for analogous iodolactones .

Note : Discrepancies in unit cell parameters often stem from polymorphism or solvent inclusion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Reactant of Route 2
rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.